{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Overview
Description
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a dimethylisoxazolylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the benzyloxyphenyl intermediate, followed by the introduction of the piperazine ring and the subsequent attachment of the dimethylisoxazolylcarbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzyloxy and isoxazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(benzyloxy)phenyl]piperazine: Lacks the isoxazolylcarbonyl group but shares the benzyloxyphenyl and piperazine core structure.
4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine: Contains the isoxazolylcarbonyl and piperazine groups but lacks the benzyloxyphenyl group.
Uniqueness
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is unique due to the combination of its benzyloxyphenyl and dimethylisoxazolylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-22(18(2)29-24-17)23(27)26-14-12-25(13-15-26)20-8-10-21(11-9-20)28-16-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBZHDNKDAZLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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